molecular formula C19H19N7OS2 B11035261 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

Cat. No.: B11035261
M. Wt: 425.5 g/mol
InChI Key: XCAXHTZYEUAAFV-UHFFFAOYSA-N
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Description

6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of thiadiazole, quinazoline, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the individual moieties followed by their assembly into the final compound. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Strong bases (e.g., sodium hydride), suitable solvents (e.g., dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole moiety can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the pyrimidine or quinazoline rings .

Mechanism of Action

The mechanism of action of 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is unique due to its combination of thiadiazole, quinazoline, and pyrimidine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H19N7OS2

Molecular Weight

425.5 g/mol

IUPAC Name

4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C19H19N7OS2/c1-9-5-14-11(3)20-17(22-15(14)6-10(9)2)24-18-21-13(7-16(27)23-18)8-28-19-26-25-12(4)29-19/h5-7H,8H2,1-4H3,(H2,20,21,22,23,24,27)

InChI Key

XCAXHTZYEUAAFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC(=CC(=O)N3)CSC4=NN=C(S4)C)C

Origin of Product

United States

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